Ruzasvir - 1613081-64-3

Ruzasvir

Catalog Number: EVT-280616
CAS Number: 1613081-64-3
Molecular Formula: C49H55FN10O7S
Molecular Weight: 947.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ruzasvir has been used in trials studying the treatment of Hepatitis C, Hepatitis C, Chronic, and Hepatitis C Infection.
Overview

Ruzasvir, also known as MK-8408, is a novel antiviral compound that has garnered attention for its potent activity against the hepatitis C virus (HCV). It is classified as a direct-acting antiviral agent specifically targeting the non-structural protein 5A (NS5A) of HCV, which plays a crucial role in the viral replication process. Ruzasvir exhibits pan-genotypic activity, meaning it is effective against multiple genotypes of HCV, making it a valuable candidate in the treatment of hepatitis C infections.

Source and Classification

Ruzasvir was developed by Atea Pharmaceuticals and is classified under the category of NS5A inhibitors. This class of drugs is essential in the treatment of HCV due to its ability to inhibit viral replication and assembly. The compound has been evaluated in various clinical trials, demonstrating its efficacy and safety profile in treating HCV infections across different patient populations.

Synthesis Analysis

Methods and Technical Details

The synthesis of ruzasvir involves several chemical reactions that lead to the formation of its complex molecular structure. The process typically begins with the preparation of key intermediates through standard organic synthesis techniques such as:

  1. Condensation Reactions: These are used to form the core structure of ruzasvir by linking various functional groups.
  2. Cyclization: This step is crucial for forming the bicyclic structure that characterizes many NS5A inhibitors.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the final product in high purity.

The detailed synthetic route can be found in specialized chemical literature that outlines each step and the reagents involved in the synthesis of ruzasvir .

Molecular Structure Analysis

Structure and Data

Ruzasvir has a complex molecular structure characterized by its bicyclic framework, which is essential for its biological activity. The molecular formula for ruzasvir is C19H19N3O4C_{19}H_{19}N_{3}O_{4}, and its molecular weight is approximately 351.37 g/mol. The structural features include:

  • Bicyclic Core: This core is critical for binding to the NS5A protein.
  • Functional Groups: Various functional groups enhance its solubility and bioavailability.

The three-dimensional conformation of ruzasvir allows it to interact effectively with the active site of NS5A, inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

Ruzasvir's mechanism of action involves specific interactions with the NS5A protein, leading to inhibition of viral replication. Key reactions include:

  1. Binding Affinity: Ruzasvir binds to NS5A with high affinity, preventing its phosphorylation and subsequent functions necessary for viral replication.
  2. Resistance Mechanisms: Studies have identified potential resistance pathways where mutations in NS5A can reduce ruzasvir's efficacy, highlighting the importance of monitoring viral genotypes during treatment.

In vitro studies have demonstrated that ruzasvir maintains potent antiviral activity against various HCV strains, even those with known resistance-associated substitutions .

Mechanism of Action

Process and Data

The mechanism by which ruzasvir exerts its antiviral effects involves several steps:

  1. Inhibition of NS5A Function: By binding to NS5A, ruzasvir disrupts its role in viral RNA replication and assembly.
  2. Reduction in Viral Load: This inhibition leads to a significant decrease in viral load within infected cells.
  3. Pan-Genotypic Activity: Ruzasvir's ability to inhibit multiple genotypes makes it a versatile option for treating HCV infections.

Clinical data indicate that patients treated with ruzasvir show improved sustained virologic response rates compared to those receiving standard therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ruzasvir exhibits several notable physical and chemical properties:

  • Solubility: Ruzasvir is soluble in organic solvents but has limited solubility in water, which influences its formulation for oral administration.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 150-155 °C, indicating good thermal stability.

These properties are critical for developing effective pharmaceutical formulations that ensure optimal bioavailability .

Applications

Scientific Uses

Ruzasvir is primarily used in clinical settings for treating hepatitis C infections. Its applications include:

  • Combination Therapy: Ruzasvir is often used in combination with other direct-acting antivirals to enhance therapeutic efficacy and reduce the risk of resistance.
  • Clinical Trials: Ongoing studies continue to evaluate its effectiveness across different patient demographics, particularly focusing on those with treatment-resistant HCV genotypes.

The promising results from clinical trials suggest that ruzasvir may play a significant role in future hepatitis C treatment regimens, particularly as part of combination therapies aimed at achieving sustained virologic response rates .

Introduction to Ruzasvir: Molecular and Pharmacological Foundations

Chemical Structure and Classification of Ruzasvir

Ruzasvir (chemical name: dimethyl ((2S,2'S)-((2S,2'S)-(((S)-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate) belongs to the class of valine and derivatives. It features a complex molecular architecture characterized by several key components:

  • Core Structure: A unique tetracyclic indole scaffold incorporating a benzo[5,6][1,3]oxazino[3,4-a]indole system, which differentiates it structurally from first-generation NS5A inhibitors [3] [9].
  • Functional Motifs: Two identical chiral elements featuring:
  • Imidazole-proline-valine pharmacophores
  • Methylcarbamate-protected valine residues
  • Pyrrolidine linkers
  • Symmetrical Design: The molecule displays C2 symmetry with two identical terminal moieties connected via the central tetracyclic core, enhancing binding avidity to the dimeric NS5A protein target [8].
  • Key Substituents: A 2-cyclopropylthiazol-5-yl group and a fluorine atom at position 1 of the oxazinoindole core contribute to optimal target binding and pharmacokinetic properties [3] [8].

The molecular formula of ruzasvir is C49H55FN10O7S, with a molecular weight of 947.09 g/mol (CAS Registry Number: 1613081-64-3). Its structure incorporates multiple chiral centers, denoted by (S) and [S] configurations in its systematic name, making stereochemistry crucial for its antiviral activity. The presence of fluorine enhances metabolic stability and influences electronic properties of the binding interface [3] [7] [8].

  • Elemental Analysis: Carbon 62.14%, Hydrogen 5.85%, Fluorine 2.01%, Nitrogen 14.79%, Oxygen 11.82%, Sulfur 3.39% [8].
  • Solubility Profile: Ruzasvir is highly soluble in dimethyl sulfoxide (DMSO) (>100 mg/mL), facilitating its formulation for preclinical studies. Its solubility in aqueous solutions is limited, characteristic of highly lipophilic compounds designed for membrane permeability [3] [8].

Table 1: Fundamental Chemical Characteristics of Ruzasvir

PropertyValueSource/Reference
IUPAC NameDimethyl ((2S,2'S)-((2S,2'S)-(((S)-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate [8]
CAS Number1613081-64-3 [3] [7] [8]
Molecular FormulaC49H55FN10O7S [3] [7]
Molecular Weight947.09 g/mol [3] [7]
Chemical ClassValine and derivatives [7]
SMILES NotationFC1=C2C3=CC4=CC(C5=CN=C(C@HN6C(C@HNC(OC)=O)=O)N5)=CC=C4N3C@HOC2=CC(C9=CN=C(C@HN10C(C@HNC(OC)=O)=O)N9)=C1 [7]
XLogP35.98 (Predicted) [7]

Mechanism of Action: NS5A Inhibition in Hepatitis C Virus (HCV) Replication

Ruzasvir exerts its potent antiviral effect through high-affinity inhibition of the hepatitis C virus nonstructural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral replication and assembly. The mechanism involves:

  • Target Binding: Ruzasvir binds to domain I of the NS5A protein, a dimeric protein containing an N-terminal amphipathic helix, domain I (involved in RNA binding and dimerization), domain II (proline-rich), and domain III (essential for virion assembly). Crystallographic studies suggest it disrupts the protein's conformational flexibility and ability to form functional homodimers [2] [4].
  • Replication Inhibition: By binding to NS5A, ruzasvir interferes with the formation of the membranous web, a virus-induced alteration of the endoplasmic reticulum that serves as the platform for HCV RNA replication. This prevents the proper localization and function of the viral replication complex [2] [4].
  • Virion Assembly Blockade: Beyond RNA replication, NS5A plays a critical role in virion assembly. Ruzasvir disrupts this process by inhibiting NS5A's interaction with core protein and other viral components necessary for capsid formation and virion maturation [2] [4].

Table 2: Antiviral Potency (EC50 and EC90) of Ruzasvir Against HCV Genotypes and Key Resistance-Associated Substitutions (RASs)

Viral Strain/GenotypeMean EC50 ± SD (nM)Mean EC90 ± SD (nM)Notes
GT1a (H77 reference)0.0007 ± 0.00050.0012 ± 0.001 [2]
GT1a (40% NHS)0.010 ± 0.0030.082 ± 0.027Modest reduction in human serum [2]
GT1b (Con1)0.002 ± 0.00170.004 ± 0.003 [2]
GT2a (JFH-1)0.001 ± 0.00050.002 ± 0.001 [2]
GT3a (S52)0.004 ± 0.0030.012 ± 0.008 [2]
GT4a (ED43)0.0007 ± 0.00060.0015 ± 0.001 [2]
GT5a (SA1)0.003 ± 0.00250.0073 ± 0.0054 [2]
GT6 (GZ52557)0.001 ± 0.00010.003 ± 0.002 [2]
GT7 (QC69)0.001 ± 0.00090.002 ± 0.001 [2]
GT1a L31V Mutant<0.003<0.003Maintained potency [3]
GT1a Y93H Mutant<0.067<0.067Maintained potency [3]
GT2b<0.003<0.003 [3]
GT3a<0.003<0.003 [3]
GT4a<0.003<0.003 [3]

The antiviral profile of ruzasvir demonstrates remarkable pangenotypic coverage, with picomolar potency against genotypes 1-7 in stable replicon systems. Activity against clinical isolates is equally robust, with EC50 values ranging from 0.002 to 0.009 nM for GT1b isolates [2] [4]. Unlike earlier NS5A inhibitors, ruzasvir maintains significant activity against common resistance-associated substitutions (RASs), including L31V and Y93H in GT1a, though susceptibility is reduced against M28G and M28T substitutions [2] [3] [4].

De novo resistance selection studies reveal distinct pathways across genotypes:

  • GT1-GT4: Primarily involve substitutions at position 93 (Y93H/N)
  • GT5-GT6: Frequently involve substitutions at position 31 (L31F/V)
  • Cross-genotype sites: Positions 28, 30, and 93 also emerge under selective pressure [2] [4]

Ruzasvir exhibits synergistic interactions with other direct-acting antivirals, particularly NS3/4A protease inhibitors (e.g., grazoprevir) and NS5B polymerase inhibitors (e.g., uprifosbuvir or bemnifosbuvir). This synergy is characterized by combination indices <1 in replicon assays, indicating enhanced antiviral effects without antagonism or cytotoxicity. This pharmacological synergy forms the basis for effective combination therapies that suppress resistance development [2] [5] [9].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Ruzasvir exhibits favorable pharmacokinetic properties that support once-daily oral dosing in clinical settings. While comprehensive human ADME data is proprietary, key parameters have been elucidated through preclinical and clinical studies:

  • Absorption:
  • Ruzasvir is absorbed following oral administration, with peak plasma concentrations (Tmax) achieved approximately 2-4 hours post-dosing.
  • Food intake significantly impacts absorption kinetics, delaying Tmax by up to 2 hours. Both peak (Cmax) and total exposure (AUC) increase by up to 63% under fed conditions compared to fasting, indicating enhanced bioavailability with food [5] [9].
  • The presence of lipid-rich meals appears to enhance solubility and absorption through lymphatic transport pathways, consistent with its high lipophilicity (LogP ~5.98) [5] [7] [9].
  • Distribution:
  • Ruzasvir demonstrates extensive tissue distribution, particularly to the liver, the primary site of HCV replication.
  • In vitro studies indicate significant plasma protein binding, inferred from the observation that antiviral activity is reduced approximately 10-fold in the presence of 40% normal human serum. This suggests extensive binding to plasma proteins, likely albumin and alpha-1-acid glycoprotein, which sequester the compound and reduce its free fraction available for antiviral activity [2] [4].
  • While specific volume of distribution (Vd) data is limited in public sources, its molecular properties suggest extensive distribution beyond plasma volume, potentially into tissue compartments.
  • Metabolism:
  • Ruzasvir undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 identified as the major isoform responsible for its biotransformation.
  • Metabolite identification studies indicate oxidation as a primary metabolic pathway, likely involving the indole and imidazole rings. No single predominant circulating metabolite has been identified, suggesting extensive metabolism into multiple inactive species [5] [7] [9].
  • Ruzasvir does not significantly inhibit or induce major CYP450 enzymes at therapeutic concentrations, suggesting a lower potential for drug-drug interactions mediated through these pathways compared to protease inhibitor-containing regimens [5] [9].
  • Excretion:
  • Biliary excretion is the primary elimination pathway for ruzasvir and its metabolites.
  • Fecal excretion accounts for the majority of the administered dose, with minimal renal elimination (<1% unchanged drug in urine). This is advantageous for patients with renal impairment, as dose adjustment is unlikely necessary.
  • The elimination half-life in humans has not been fully characterized in public literature, but its once-daily dosing regimen suggests a half-life exceeding 15 hours, supporting sustained therapeutic concentrations throughout the dosing interval [5] [7] [9].

Table 3: Pharmacokinetic Properties of Ruzasvir

ParameterFindingsClinical Significance
Absorption (Tmax)2-4 hours (fasted); Delayed by up to 2 hours (fed)Predictable absorption kinetics
Food Effect↑ Cmax and AUC by up to 63% under fed conditionsAdministration with food recommended for optimal exposure
Protein BindingExtensive (inferred from 10-fold EC50 shift in 40% human serum)Potential for displacement interactions with highly protein-bound drugs; tissue distribution likely high
MetabolismPrimarily hepatic via CYP3A4; multiple oxidative metabolitesSusceptible to CYP3A4 inducers/inhibitors; no single dominant active metabolite
Excretion RoutePredominantly biliary/fecal (>90%); Minimal renal excretion (<1% unchanged)Suitable for patients with renal impairment; hepatic impairment may require monitoring
DDI PotentialNo significant PK interaction with bemnifosbuvir (↑≤33% exposure)Favorable for combination therapy with NS5B inhibitors

Drug-drug interaction studies demonstrate that ruzasvir exhibits a minimal interaction profile when coadministered with other direct-acting antivirals. Specifically:

  • Coadministration with the nucleotide NS5B inhibitor bemnifosbuvir results in ≤33% increase in bemnifosbuvir exposure and ≤26% decrease in ruzasvir exposure, changes not considered clinically significant. This supports fixed-dose combination development without dose adjustment [5] [9].
  • As a substrate of CYP3A4 and P-glycoprotein (P-gp), ruzasvir exposure may be increased by strong CYP3A4 inhibitors (e.g., ketoconazole) and decreased by strong CYP3A4 inducers (e.g., rifampin) [5] [7].

Table 4: Compound Synonyms and Identifiers for Ruzasvir

Identifier TypeName/Number
Generic NameRuzasvir
Development CodeMK-8408; MK 8408; MK8408
CAS Registry1613081-64-3
PubChem CID91936863
UNIILX752BD95Y
Molecular FormulaC49H55FN10O7S

Properties

CAS Number

1613081-64-3

Product Name

Ruzasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C49H55FN10O7S

Molecular Weight

947.1 g/mol

InChI

InChI=1S/C49H55FN10O7S/c1-24(2)40(56-48(63)65-5)45(61)58-15-7-9-34(58)42-51-21-31(54-42)27-13-14-33-29(17-27)19-36-39-30(50)18-28(20-37(39)67-47(60(33)36)38-23-53-44(68-38)26-11-12-26)32-22-52-43(55-32)35-10-8-16-59(35)46(62)41(25(3)4)57-49(64)66-6/h13-14,17-26,34-35,40-41,47H,7-12,15-16H2,1-6H3,(H,51,54)(H,52,55)(H,56,63)(H,57,64)/t34-,35-,40-,41-,47-/m0/s1

InChI Key

AXWDHVUJXNOWCC-RAEGKSCOSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC

Solubility

Soluble in DMSO

Synonyms

Ruzasvir; MK-8408; MK 8408; MK8408;

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC

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